![molecular formula C18H18FNO B3090568 5-(4-Fluoro-phenyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline CAS No. 1212160-10-5](/img/structure/B3090568.png)
5-(4-Fluoro-phenyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline
Overview
Description
5-(4-Fluoro-phenyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline is a fluorinated quinoline derivative. Quinolines are nitrogen-containing bicyclic compounds widely found in nature and utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, and electronics . The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties .
Mechanism of Action
Target of Action
Quinoline derivatives have been known to exhibit various biological activities such as antimalarial, antibacterial, and anticancer . They have been used as inhibitors of various enzymes .
Mode of Action
For instance, some quinoline derivatives have been shown to inhibit topoisomerase II , an enzyme that plays a crucial role in DNA replication and transcription.
Biochemical Pathways
For instance, some quinoline derivatives have been shown to inhibit the activity of enzymes involved in DNA replication and transcription .
Pharmacokinetics
The drug likeness properties of quinoline derivatives have been assessed using swissadme and preadmet .
Result of Action
Quinoline derivatives have been shown to exhibit various biological activities such as antimalarial, antibacterial, and anticancer .
Preparation Methods
The synthesis of 5-(4-Fluoro-phenyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline involves several steps. One common method is the cyclization of appropriate precursors under specific conditions. For instance, cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations are often employed . Industrial production methods may involve the use of organometallic compounds and cross-coupling reactions to achieve the desired fluorinated quinoline structure .
Chemical Reactions Analysis
5-(4-Fluoro-phenyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic displacement of fluorine atoms can lead to the formation of various substituted quinolines .
Scientific Research Applications
5-(4-Fluoro-phenyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline has several scientific research applications:
Comparison with Similar Compounds
5-(4-Fluoro-phenyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline can be compared with other fluorinated quinolines such as:
Fluoroquine: A synthetic antimalarial drug with a similar quinoline structure.
Mefloquine: Another antimalarial drug with a fluorinated quinoline core.
Brequinar®: An antineoplastic drug used in transplantation medicine and for treating rheumatic arthritis and psoriasis.
The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and chemical properties .
Properties
IUPAC Name |
5-(4-fluorophenyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO/c19-13-9-7-12(8-10-13)17-15-5-3-11-21-18(15)14-4-1-2-6-16(14)20-17/h1-2,4,6-10,15,17-18,20H,3,5,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTHJSVUIZWYLCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(NC3=CC=CC=C3C2OC1)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


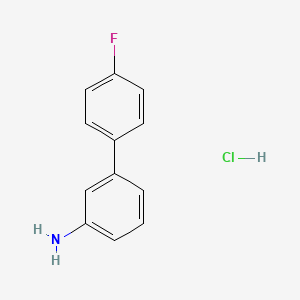
![Ethyl 2-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate](/img/structure/B3090501.png)
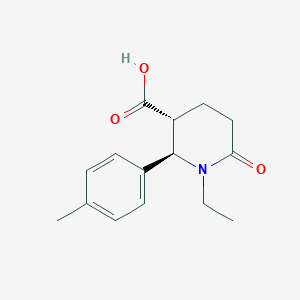
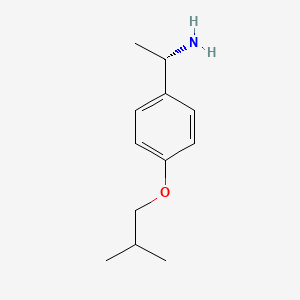
![(R)-N-[1-(3-Fluorophenyl)ethyl]methylamine](/img/structure/B3090529.png)
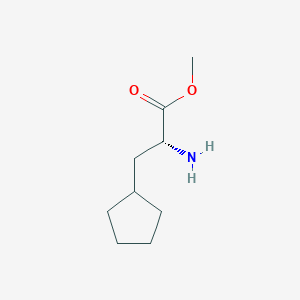
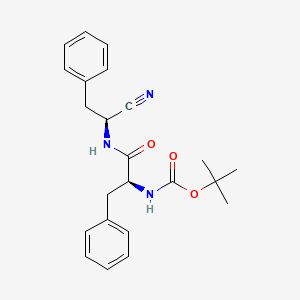
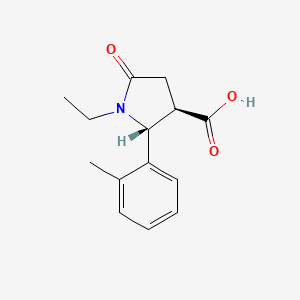
![(1r,3r,5r)-rel-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride](/img/structure/B3090561.png)
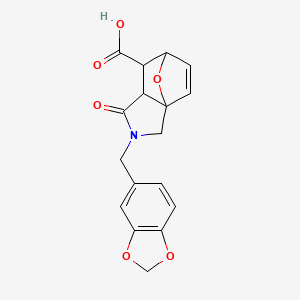
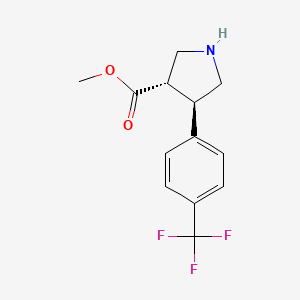
![(1S)-N-Methyl-1-[3-(trifluoromethyl)phenyl]ethylamine](/img/structure/B3090576.png)
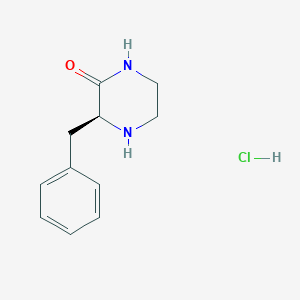
![3-(2-Methoxy-ethyl)-4-oxo-10-oxa-3-aza-tricyclo[5.2.1.0*1,5*]dec-8-ene-6-carboxylic acid](/img/structure/B3090588.png)
